molecular formula C14H10Cl2O3 B13993519 3-[(2,6-Dichlorophenoxy)methyl]benzoic acid CAS No. 30082-46-3

3-[(2,6-Dichlorophenoxy)methyl]benzoic acid

Cat. No.: B13993519
CAS No.: 30082-46-3
M. Wt: 297.1 g/mol
InChI Key: TXMGWTHOZURRGB-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenoxy)methyl]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2,6-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenoxy)methyl]benzoic acid typically involves the reaction of 2,6-dichlorophenol with benzyl chloride under basic conditions to form the intermediate 2,6-dichlorophenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(2,6-Dichlorophenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine substitution.

    Methyl 3-[(2,6-dichlorophenoxy)methyl]benzoate: A methyl ester derivative of the compound.

Uniqueness

3-[(2,6-Dichlorophenoxy)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

30082-46-3

Molecular Formula

C14H10Cl2O3

Molecular Weight

297.1 g/mol

IUPAC Name

3-[(2,6-dichlorophenoxy)methyl]benzoic acid

InChI

InChI=1S/C14H10Cl2O3/c15-11-5-2-6-12(16)13(11)19-8-9-3-1-4-10(7-9)14(17)18/h1-7H,8H2,(H,17,18)

InChI Key

TXMGWTHOZURRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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